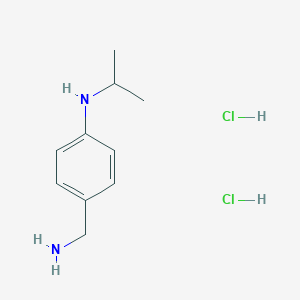
methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a chlorinated and fluorinated aromatic ring, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride typically involves several steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Amino Acid Formation: The next step involves the formation of the amino acid backbone through a series of reactions, including halogenation, nitration, and reduction.
Esterification: The amino acid is then esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated synthesis and purification systems.
化学反応の分析
Types of Reactions
Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a cyclohexane derivative.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce halogens or other functional groups to the aromatic ring.
科学的研究の応用
Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.
作用機序
The mechanism of action of methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of its targets and influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- Methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
- Methyl (2R)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Methyl (2R)-2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride
Uniqueness
Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This dual substitution can significantly influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C10H12Cl2FNO2 |
|---|---|
分子量 |
268.11 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 |
InChIキー |
RVRVQRPHGLKMOU-SBSPUUFOSA-N |
異性体SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)F)Cl)N.Cl |
正規SMILES |
COC(=O)C(CC1=CC(=C(C=C1)F)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohexanone, 2-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B13504010.png)
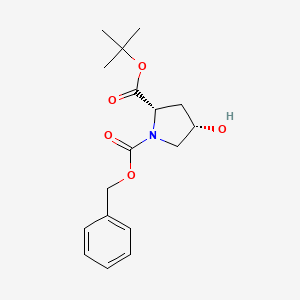
![Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13504014.png)

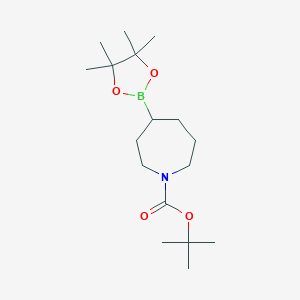




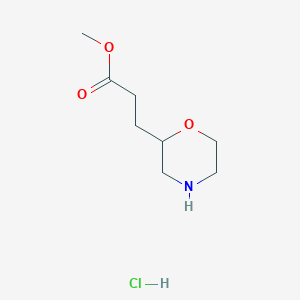
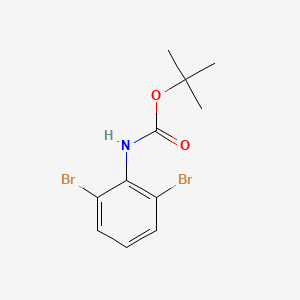
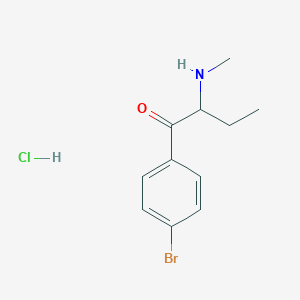
![Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate](/img/structure/B13504090.png)
